An In-depth Technical Guide to 3,6-Dimethylpyridazine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,6-Dimethylpyridazine for Researchers and Drug Development Professionals
An Introduction to the Pyridazine Core
3,6-Dimethylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with two methyl groups. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry. Pyridazine derivatives have garnered considerable attention for their diverse pharmacological activities, making 3,6-dimethylpyridazine a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its emerging role in drug discovery, particularly as a modulator of the innate immune system.
Chemical and Physical Properties
The fundamental properties of 3,6-Dimethylpyridazine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 1632-74-2 | [1] |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Light brown oil | |
| Melting Point | 32-33 °C | [1] |
| Boiling Point | 228 °C | [1] |
| Density | 0.997 g/cm³ | [1] |
| Flash Point | 100 °C | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, dichloromethane, and benzene. |
Synthesis of 3,6-Dimethylpyridazine
A common and effective method for the synthesis of 3,6-dimethylpyridazine involves a two-step process starting from hexane-2,5-dione and hydrazine monohydrate.
Experimental Protocol
Step 1: Cyclization
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In a 100 mL round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).
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Heat the mixture to reflux and maintain for 3 hours.
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After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
Step 2: Aromatization
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To the residue from Step 1, add anhydrous benzene (200 mL) and 10% Palladium on activated carbon (1.1 g).
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Heat the mixture to reflux overnight.
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Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of 6% methanol in dichloromethane.
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The final product, 3,6-dimethylpyridazine, is obtained as a light brown oil with a typical yield of around 56%.
Spectroscopic Data
Accurate structural elucidation is paramount in chemical research and drug development. Below are the key spectroscopic data for 3,6-dimethylpyridazine.
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.23 (s, 2H), 2.69 (s, 6H) |
| ¹³C NMR (Predicted) | Aromatic C-H: ~125-135 ppm, Aromatic C-C: ~150-160 ppm, Methyl C: ~20-25 ppm |
| IR (Infrared) (Predicted) | C-H (aromatic): ~3050-3150 cm⁻¹, C-H (aliphatic): ~2850-3000 cm⁻¹, C=N and C=C (aromatic): ~1400-1600 cm⁻¹ |
| Mass Spectrometry (MS) (Predicted) | Molecular Ion (M⁺): m/z = 108. Common fragments may include the loss of a methyl group (M-15) at m/z = 93 and other fragmentation patterns characteristic of pyridazine rings. |
Biological Activity and Drug Development Applications
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent research has highlighted the potential of pyridazine-containing molecules as potent modulators of the innate immune system, specifically as agonists of the Stimulator of Interferon Genes (STING) pathway.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-pathogen and anti-tumor immune response.
Mechanism of Action:
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DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cGAS.
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Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.
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STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum membrane. This binding induces a conformational change in STING.
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Translocation and Signaling Cascade: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus. This serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
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IRF3 and NF-κB Activation: TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
The development of small molecule STING agonists is a promising strategy in cancer immunotherapy. By activating this pathway, it is possible to stimulate the patient's own immune system to recognize and attack tumor cells. The pyridazine scaffold, as seen in 3,6-dimethylpyridazine, offers a versatile platform for the design of novel STING agonists with improved pharmacological properties.
Safety and Handling
3,6-Dimethylpyridazine is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3,6-Dimethylpyridazine is a valuable heterocyclic compound with significant potential in chemical synthesis and drug discovery. Its straightforward synthesis and the biological relevance of the pyridazine core make it an attractive starting material for the development of novel therapeutics, particularly in the exciting field of immuno-oncology. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize 3,6-dimethylpyridazine in their work.
